molecular formula C8H6BrF3 B1295031 1-(Bromomethyl)-2-(trifluoromethyl)benzene CAS No. 395-44-8

1-(Bromomethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1295031
CAS No.: 395-44-8
M. Wt: 239.03 g/mol
InChI Key: TXVVVEUSVBLDED-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVVEUSVBLDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192643
Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
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Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-44-8
Record name 2-Trifluoromethylbenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene was added dropwise at 20°-30° C. to a solution of 14 g of o-trifluoromethylbenzyl alcohol in 80 ml of absolute toluene. Subsequently, the reaction mixture was stirred at room temperature for 2 hours, the toluene was distilled under reduced pressure, the residue was dissolved in methylene chloride, treated with water and the mixture was adjusted to pH 8.0 with potassium hydrogen carbonate. The aqueous phase was extracted three times with CH2Cl2 and the organic phases were washed twice with water and once with saturated NaCl solution, dried over Na2SO4 and evaporated under reduced pressure. o-Trifluoromethylbenzyl bromide was obtained as the residue.
Quantity
30 mL
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14 g
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60 mL
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of (2-trifluoromethyl-phenyl)-methanol (100 mg, 0.57 mmol) and HBr (0.6 mL) was stirred at 0° C. for 2 hours then at 60° C. for 3 hours. Water was then added, and the product extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 1-bromomethyl-2-trifluoromethyl-benzene in 55% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
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Quantity
0.6 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of 2-trifluoromethyl benzyl alcohol (1 g, 5.67 mmol) in aqueous HBr (6 mL) was stirred at 50° C. for 4 hrs. The reaction mixture was diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated to afford 780 mg of 2-trifluoromethylbenzyl bromide.
Quantity
1 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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